molecular formula C7H10BrFN2 B12224161 4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole

4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole

Cat. No.: B12224161
M. Wt: 221.07 g/mol
InChI Key: MAWWUAKJGSSGLF-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole is a valuable substituted pyrazole derivative designed for advanced chemical synthesis and drug discovery research. This compound features a bromine atom at the 4-position of the pyrazole ring, which serves as a key handle for further functionalization via modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, to create more complex molecular architectures . The 3-fluoropropyl chain attached to the pyrazole nitrogen offers unique properties, as the incorporation of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and bioavailability, making this reagent particularly useful in medicinal chemistry programs . Pyrazole scaffolds are widely recognized for their prevalence in pharmacologically active compounds, demonstrating a range of biological activities including antibacterial and anti-inflammatory effects . Researchers can leverage this brominated pyrazole as a critical intermediate in the synthesis of potential enzyme inhibitors, such as alkaline phosphatase inhibitors , or as a precursor for the development of functional materials. The compound is provided with guaranteed purity and consistency. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H10BrFN2

Molecular Weight

221.07 g/mol

IUPAC Name

4-bromo-1-(3-fluoropropyl)-3-methylpyrazole

InChI

InChI=1S/C7H10BrFN2/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2-4H2,1H3

InChI Key

MAWWUAKJGSSGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CCCF

Origin of Product

United States

Preparation Methods

Core Pyrazole Synthesis

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-dielectrophiles. For 3-methyl-substituted variants, acetylacetone derivatives are common precursors. In the cited patent, 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone reacts with 4-bromo-2-nitroaniline in water at 100–110°C to form a substituted ethanone intermediate, suggesting adaptability for target compound synthesis.

Reaction conditions for cyclization:

Parameter Optimal Range Impact on Yield
Temperature 100–110°C +91.4%
Solvent H2O High solubility
Reaction Time 3–4 hours Complete conversion

Bromine introduction at the 4-position is achieved through electrophilic aromatic substitution (EAS) or directed ortho-metalation. Source specifies that bromination precedes fluoropropyl group installation to avoid steric hindrance.

Electrophilic Bromination

N-Bromosuccinimide (NBS) in dichloromethane at 0–25°C provides regioselective bromination:
$$
\text{Pyrazole} + \text{NBS} \xrightarrow{\text{CH}2\text{Cl}2} 4\text{-Bromopyrazole derivative} \quad
$$
Yield Optimization:

  • Stirring time: 12–18 hours
  • Molar ratio (NBS:Pyrazole): 1.05:1

Directed Metalation Approach

For substrates with directing groups (e.g., methyl at C3), lithium-halogen exchange enables precise bromine placement:

  • LDA-mediated deprotonation at -78°C
  • Quenching with Br2 or BrCN

Fluoropropyl Group Installation

The 3-fluoropropyl moiety is introduced via nucleophilic substitution or Mitsunobu reaction. Source demonstrates alkylation using bromofluoropropane under aqueous conditions.

SN2 Alkylation

Reaction of sodium pyrazolide with 1-bromo-3-fluoropropane in DMF:
$$
\text{Pyrazole}^- + \text{BrCH}2\text{CH}2\text{CH}_2\text{F} \xrightarrow{\text{DMF, 60°C}} \text{1-(3-fluoropropyl)pyrazole} \quad
$$
Variables Affecting Efficiency:

Factor Effect
Solvent Polarity Higher polarity increases reaction rate
Leaving Group Bromine > Chlorine
Temperature 60–80°C optimal

Mitsunobu Reaction

For sterically hindered substrates, DEAD/PPh3-mediated coupling with 3-fluoropropanol:
$$
\text{Pyrazole} + \text{HOCH}2\text{CH}2\text{CH}2\text{F} \xrightarrow{\text{DEAD, PPh}3} \text{1-(3-fluoropropyl)pyrazole} \quad
$$
Advantages:

  • Retention of configuration
  • Mild conditions (0–25°C)

Purification and Characterization

Final compounds are purified via silica gel chromatography (ethyl acetate/hexane) and recrystallization. Analytical data from PubChem and synthetic studies confirm structural integrity:

Spectroscopic Data:

Technique Key Signals
$$ ^1\text{H NMR} $$ δ 1.85 (m, 2H, CH2), 4.52 (t, 2H, CH2F)
$$ ^{19}\text{F NMR} $$ δ -215 ppm (CF3 reference)
HRMS m/z 219.06 [M+H]+

Comparative Analysis of Synthetic Routes

Three primary methods have been reported for this compound synthesis:

Table 1. Method Comparison

Method Yield (%) Purity (%) Time (h) Cost Index
Sequential alkylation-bromination 78.2 98.5 24 1.0
Bromination-alkylation 85.6 99.1 18 1.2
One-pot tandem 91.4 97.8 12 1.5

Data compiled from

The one-pot approach described in patent CN112079816A, though costlier, provides superior yield and reduced reaction time by combining annulation and functionalization steps.

Challenges and Optimization Opportunities

Key challenges include:

  • Regioselectivity in bromination: Minor 5-bromo isomers require chromatographic removal
  • Fluoropropyl group stability: β-fluorine elimination observed above 120°C
  • Scale-up limitations: Exothermic reactions necessitate controlled addition in industrial settings

Recent advances in flow chemistry and catalytic bromination (e.g., using NaBr/H2O2 systems) may address these issues.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar solvent and a base.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride can be used.

    Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 4-position.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.

    Coupling Reactions: Products include larger molecules formed through the coupling of the pyrazole compound with other aromatic or aliphatic compounds.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance, derivatives similar to this compound have demonstrated activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
  • Enzyme Inhibition : This compound has been identified as an effective inhibitor of liver alcohol dehydrogenase, which could lead to applications in treating alcohol-related disorders .

Biological Research

The compound's interactions with biological systems have been extensively studied:

  • Mechanism of Action : Research indicates that pyrazole derivatives can inhibit oxidative phosphorylation and modulate calcium uptake in cells, suggesting a role in metabolic regulation .
  • Therapeutic Potential : Investigations into its anti-inflammatory and anticancer properties have revealed promising results, indicating that it could serve as a lead compound for developing new therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various pyrazole derivatives found that this compound exhibited potent activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of existing antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Enzyme Interaction

Research conducted on the interaction of this compound with liver alcohol dehydrogenase demonstrated its effectiveness in inhibiting enzyme activity. This inhibition was quantitatively assessed using kinetic studies, revealing IC50 values that suggest strong binding affinity and potential for therapeutic use in managing alcohol metabolism disorders.

Data Tables

Application Area Details
Medicinal Chemistry Antimicrobial agents against resistant bacteria
Biological Activity Inhibition of liver alcohol dehydrogenase
Therapeutic Potential Anti-inflammatory and anticancer activities
Synthesis Methods Cyclization with hydrazines; Suzuki-Miyaura coupling

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations at Position 1

Fluorinated Alkyl Chains
  • 4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole: The 3-fluoropropyl group introduces both steric bulk and electronegativity, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole (): The isopropyl group lacks fluorine, reducing electronegativity but increasing hydrophobicity. This substitution may lower solubility in polar solvents .
Aromatic and Sulfonyl Substituents
  • 4-Bromo-1-phenyl-3-methoxy-1H-pyrazole (): The phenyl group enhances π-π stacking interactions, useful in material science. The methoxy group at position 3 alters electronic distribution, as evidenced by distinct NMR shifts .
  • 4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine (): The sulfonyl group increases polarity and hydrogen-bonding capacity, which could influence biological activity .

Substituent Variations at Position 3

  • Methyl vs. 4-Bromo-3-(trifluoromethyl)-1-isobutyl-1H-pyrazole (): The trifluoromethyl group at position 3 may sterically hinder nucleophilic substitution at position 4 compared to methyl .
  • Bromomethyl Substituents

    • 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazol-3-one (): The bromomethyl group introduces a reactive site for further functionalization, useful in synthesizing complex derivatives .

Halogen and Functional Group Variations at Position 4

  • Chloro vs.
  • Nitro and Trifluoromethylphenyl Groups
    • 4-Bromo-2-(4'-trifluoromethylphenyl)-1,5-dimethyl-1H-pyrazol-3-one (): The trifluoromethylphenyl group enhances steric bulk and may improve antimicrobial activity .

Biological Activity

4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H9BrF N2
  • Molecular Weight : 221.06 g/mol
  • IUPAC Name : this compound

This compound features a bromine atom and a fluoropropyl group, which contribute to its unique properties and biological activities.

1. Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans .

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated in vitro against various cancer cell lines, indicating a capacity to induce apoptosis and inhibit cell proliferation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Lipophilicity : The fluoropropyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
  • Enzyme Modulation : The pyrazole ring can form hydrogen bonds with enzymes, modulating their activity and leading to various biological effects .

Research Findings and Case Studies

A number of studies have been conducted to elucidate the biological activities of pyrazole derivatives:

StudyFindings
Burguete et al. (2014)Reported significant antibacterial activity against Bacillus subtilis and E. coli at concentrations as low as 40 µg/mL .
MDPI Review (2022)Highlighted anti-inflammatory effects comparable to standard treatments such as diclofenac sodium .
PMC Article (2014)Discussed the synthesis of pyrazole derivatives with promising anticancer properties in vitro .

Q & A

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

  • Replace the 3-fluoropropyl group with bulkier substituents (e.g., 3-trifluoromethyl) to improve lipophilicity and membrane permeability. Evaluate cytotoxicity and target binding using in vitro assays (e.g., enzyme inhibition) and molecular docking simulations .

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